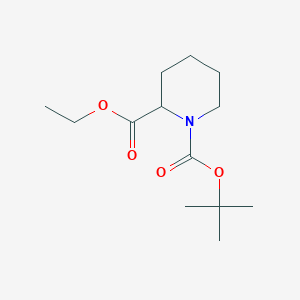

Ethyl 1-Boc-piperidine-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDNAOCLKIBYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408125 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-48-8 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1 Boc Piperidine 2 Carboxylate and Chiral Analogs

Stereoselective Synthesis of 2-Substituted N-Boc-Piperidine Systems

The development of stereoselective methods to synthesize functionalized N-Boc-piperidines is a central theme in modern organic chemistry. These strategies aim to install substituents at the C2 position with high levels of enantiomeric and diastereomeric control, providing access to valuable chiral intermediates.

Enantioselective Approaches to the Piperidine-2-carboxylate Core

Achieving high enantioselectivity in the synthesis of 2-substituted piperidines, including the piperidine-2-carboxylate framework, is often accomplished through asymmetric deprotonation and dynamic resolution techniques.

One prominent method is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov This process involves the deprotonation of N-Boc-piperidine with a strong base like s-BuLi in the presence of an additive such as TMEDA. The resulting racemic 2-lithio-N-Boc-piperidine intermediate undergoes rapid inversion. In the presence of a catalytic amount of a chiral ligand, one enantiomer of the organolithium is selectively trapped by an electrophile, furnishing highly enantioenriched 2-substituted piperidines. nih.gov This has been successfully applied to the synthesis of various R- or S-pipecolic acid derivatives. nih.gov

Another powerful strategy is the kinetic resolution of racemic N-Boc-2-arylpiperidines via asymmetric deprotonation. rsc.org Using a chiral base system, such as n-BuLi complexed with (-)-sparteine (B7772259) or a (+)-sparteine surrogate, one enantiomer of the racemic starting material is selectively deprotonated. rsc.orgacs.org Subsequent reaction with an electrophile yields an enantioenriched 2,2-disubstituted piperidine (B6355638), while the unreacted starting material is recovered with high enantiomeric purity. rsc.orgacs.org This method has proven effective for producing 2-arylpiperidines with enantiomeric ratios up to 97:3. rsc.org

Rhodium-catalyzed C-H insertion reactions also provide a route to enantiomerically enriched 2-substituted piperidines. The site selectivity (C2 vs. other positions) and stereoselectivity are controlled by the choice of both the rhodium catalyst and the nitrogen-protecting group. nih.govresearchgate.net For instance, the functionalization of N-Boc-piperidine with specific dirhodium catalysts like Rh₂(R-TCPTAD)₄ can generate 2-substituted analogs with a degree of enantioselectivity. researchgate.netresearchgate.net

Diastereoselective Control in Functionalization Reactions

Once a chiral center is established, or when introducing new stereocenters relative to an existing one, diastereoselective reactions are critical. Rhodium-catalyzed C-H functionalization has been shown to be a powerful tool for achieving diastereoselectivity. nih.gov In reactions involving donor/acceptor carbenes, the catalyst and the nitrogen protecting group on the piperidine ring dictate the site of functionalization and the diastereomeric outcome. nih.govresearchgate.net For example, while Rh₂(S-DOSP)₄ has shown high diastereoselectivity in reactions with N-Boc-pyrrolidine, it resulted in poor diastereoselectivity with N-Boc-piperidine, highlighting the subtle influence of the ring system. acs.org

A domino Mannich–Michael reaction provides another route with high diastereoselectivity. The reaction of Danishefsky's diene with chiral aldimines derived from O-pivaloylated arabinosylaldimines yields N-arabinosyl dehydropiperidinones with excellent diastereocontrol. cdnsciencepub.com Subsequent functionalization of these intermediates allows for the stereocontrolled introduction of further substituents. For instance, conjugate cuprate (B13416276) addition to these dehydropiperidinones typically yields 2,6-cis-substituted piperidinones, while enolate alkylation can furnish 2,3-trans-substituted products. cdnsciencepub.com

Application of Chiral Auxiliaries in Synthetic Routes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This strategy has been widely applied to piperidine synthesis.

Carbohydrate-derived auxiliaries, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been successfully employed in the enantioselective synthesis of piperidine alkaloids. researchgate.net The steric and stereoelectronic properties of the sugar auxiliary guide nucleophilic additions to N-functionalized aldimines with high diastereofacial differentiation. researchgate.net This approach has been used to synthesize alkaloids like (-)-coniine (B1195747) and (-)-solenopsin A. researchgate.net

Phenylglycinol-derived oxazolopiperidone lactams are exceptionally versatile chiral building blocks. nih.govresearchgate.net These lactams are prepared by cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. nih.gov They allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring, providing access to a wide range of enantiopure polysubstituted piperidines. nih.govresearchgate.net

The table below summarizes the diastereomeric excess (d.e.) achieved in selected reactions using chiral auxiliaries.

| Chiral Auxiliary/Method | Reaction Type | Substrate | Product Type | Diastereomeric Excess (d.e.) | Reference |

| D-Arabinopyranosylamine | Domino Mannich–Michael | O-Pivaloylated arabinosylaldimines | N-Arabinosyl dehydropiperidinones | High | cdnsciencepub.com |

| Phenylglycinol | Cyclocondensation | δ-Oxo acid derivatives | Oxazolopiperidone lactams | High | nih.govresearchgate.net |

| Pseudoephedrine | Alkylation | Pseudoephedrine amide | α-Alkylated carbonyl | High | wikipedia.org |

Enzymatic Resolution Techniques for Enantiopure Compounds

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiopure compounds, including piperidine derivatives. nih.gov This technique relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipases are commonly used for this purpose. For instance, Lipase A from Candida antarctica (CAL-A) has been shown to catalyze the highly enantioselective N-acylation of racemic N-1-Boc-piperazine-2-carboxylic acid methyl ester. arkat-usa.org Similar strategies are applicable to piperidine carboxylates. The kinetic resolution of racemic ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, a key intermediate for the β-lactamase inhibitor Avibactam, has been successfully achieved using lipase-catalyzed hydrolysis. whiterose.ac.uk A screening of various lipases for the enantioselective acylation of racemic N-Boc-2-piperidineethanol revealed that Lipase PS was the most selective, favoring the (R)-enantiomer. nih.gov

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers.

| Enzyme | Substrate | Reaction Type | E-Value | Reference |

| Candida antarctica Lipase A (CAL-A) | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | N-acylation | >200 | arkat-usa.org |

| Candida antarctica Lipase A (CAL-A) | rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | N-acylation | 200 | arkat-usa.org |

| Lipase PS | rac-N-Boc-2-piperidineethanol | Acylation | Low (screening) | nih.gov |

| Alcalase | 4-tert-butoxycarbonylpiperazine-2-carboxylic acid methyl ester | Hydrolysis | - | arkat-usa.org |

Multicomponent Reaction Strategies for Piperidine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules like piperidines. mdpi.comnih.govresearchgate.net

Annulation and Cyclization Approaches

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of heterocyclic synthesis. The aza-Robinson annulation, an adaptation of the classic Robinson annulation, has been developed for the synthesis of fused bicyclic amides, which can be precursors to quinolizidine (B1214090) systems. nih.gov

More direct strategies include tunable [3+2] and [4+2] annulations of olefins with bifunctional reagents to divergently synthesize pyrrolidines and piperidines. nih.govrsc.org By slightly modifying reaction conditions, the cyclization pathway can be switched from a radical mechanism leading to a five-membered ring to a polar mechanism yielding the six-membered piperidine core. nih.gov For example, the reaction of styrene (B11656) with an allylsulfonamide in the presence of N-iodosuccinimide (NIS) can be directed to form a piperidine product as a single diastereomer. nih.gov

A highly enantioselective formal [4+2] cycloaddition for piperidine synthesis involves an organocatalytic direct Mannich reaction followed by reductive cyclization. rsc.org This one-pot method reacts an N-PMP aldimine with aqueous glutaraldehyde (B144438) to produce 2,3-substituted piperidines in high yields and with excellent enantioselectivities (up to >99% ee). rsc.org Intramolecular cyclization of intermediates formed from β-lactams or via radical cascades also provides access to the piperidine ring system. mdpi.com

| Reaction Name/Type | Reactants | Key Features | Reference |

| Aza-Robinson Annulation | Cyclic imides, Methyl vinyl ketone | Two-step sequence (Michael addition, aldol (B89426) condensation) | nih.gov |

| Tunable [4+2] Annulation | Olefins, Allylsulfonamides, NIS | Divergent synthesis, radical-to-polar switching | nih.govrsc.org |

| Organocatalytic [4+2] Annulation | N-PMP aldimines, Glutaraldehyde | One-pot, high yield, excellent enantioselectivity | rsc.org |

| Intramolecular Radical Cyclization | 1,6-enynes, Boranes | Stereoselective, forms racemates | mdpi.com |

Reductive Amination Protocols for Piperidine Derivatives

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine. pearson.com In the context of piperidine synthesis, this reaction is most powerfully applied in an intramolecular fashion, where a linear precursor containing both an amine and a carbonyl (or a precursor to a carbonyl) is cyclized.

The intramolecular reductive amination of amino-aldehydes or amino-ketones is a direct and efficient method for constructing the piperidine ring. researchgate.net The reaction proceeds via the formation of a cyclic iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, each offering different levels of selectivity and reactivity. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. pearson.comdtic.mil For instance, iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as the reductant has proven effective for creating piperidines. nih.gov

A particularly powerful variant is the double reductive amination (DRA) of a dicarbonyl compound with a primary amine or ammonia, which can rapidly build the heterocyclic ring. researchgate.net This approach has been instrumental in the synthesis of polyhydroxylated piperidines, also known as iminosugars, from carbohydrate-derived precursors. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity, especially when creating chiral centers. Chiral pyridine-derived half-sandwich iridium catalysts have been developed for direct asymmetric reductive amination, providing access to α-chiral amines with high enantioselectivity without the need for additives. digitellinc.com

Table 1: Comparison of Reductive Amination Conditions for Piperidine Synthesis

| Precursor Type | Carbonyl Source | Amine Source | Reducing Agent / Catalyst | Key Features |

| Amino-aldehyde | Aldehyde | Primary Amine | Cobalt(II) catalyst | Proceeds via radical mechanism; effective for various piperidines. nih.gov |

| 1,5-Dicarbonyl | Ketone/Aldehyde | Primary Amine / Ammonia | NaBH₃CN, H₂/Pd-C | Double reductive amination (DRA) for rapid ring construction. researchgate.net |

| ω-Amino Fatty Acid | Carboxylic Acid derivative | Primary Amine | Phenylsilane / Iron Complex | Efficient for cyclization to piperidinones, then reduction. nih.gov |

| Ketone + Aniline | Ketone | Aniline | Sodium Cyanoborohydride | Standard conditions for producing N-aryl piperidines. dtic.mil |

| Aldehyde + Amine | Aldehyde | Primary/Secondary Amine | Chiral Iridium Complex | Asymmetric transfer hydrogenative reductive amination for chiral amines. digitellinc.com |

Oxidative and Radical-Mediated Cyclizations

Beyond reductive amination, modern synthetic chemistry has embraced oxidative and radical-based methods to forge the piperidine ring, often providing access to unique substitution patterns and high levels of stereocontrol.

Oxidative Cyclizations: These methods generate a reactive, electron-deficient intermediate, typically an iminium ion, which is then trapped by a tethered nucleophile to close the ring. A prominent example is the oxidative Mannich cyclization. acs.orgacs.org In this approach, substrates like α-silylamides can be oxidized using reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 9,10-dicyanoanthracene (B74266) (DCA) under photochemical conditions. acs.org This generates an N-acyliminium ion intermediate that undergoes stereocontrolled cyclization. This methodology has been successfully applied to the synthesis of highly functionalized piperidines, including aza-sugars like (–)-1-deoxymannojirimycin. acs.orgacs.org Another powerful oxidant, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), has been used to mediate the oxidative cyclization of enamides and N-vinyl carbamates to form piperidine rings through the generation of α,β-unsaturated N-acyliminium ions. pitt.edu

Radical-Mediated Cyclizations: These reactions involve the formation of a radical species that cyclizes onto a tethered alkene or alkyne. rsc.org Classical methods often employed toxic reagents like tributyltin hydride. organic-chemistry.org However, modern approaches frequently utilize photoredox catalysis under mild conditions. nih.gov For example, an organic photoredox catalyst can reduce a linear aryl halide precursor to an aryl radical. This radical then undergoes a regioselective 6-exo cyclization onto a pendant alkene, followed by a hydrogen atom transfer (HAT) to furnish complex spirocyclic piperidines. nih.gov This method avoids toxic reagents and precious metals. nih.gov Other strategies involve copper-catalyzed reactions that initiate the formation of a nitrogen-centered radical, which then proceeds via a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon radical that cyclizes. nih.gov

Table 2: Overview of Advanced Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Key Intermediate | Typical Reagents/Catalysts | Substrate Features |

| Oxidative Mannich | N-Acyliminium Ion | Ceric Ammonium Nitrate (CAN), DDQ | α-Silylamides, Enamides, Allylsilanes acs.orgpitt.edu |

| Oxidative Amination | --- | Gold(I) or Palladium(II) complexes, I(III) oxidants | Non-activated alkenes with a tethered amine nih.gov |

| Photoredox Radical | Aryl or Alkyl Radical | Organic Dyes (e.g., 3DPAFIPN), Light, Amine Reductant | Linear aryl halides with a tethered alkene nih.gov |

| Copper-Catalyzed Radical | Nitrogen/Carbon Radical | Copper catalysts, N-F reagents | Unsaturated amines nih.gov |

| Cobalt-Catalyzed Radical | Carbon Radical | Cobalt(II) complexes | Linear amino-aldehydes nih.gov |

Protecting Group Manipulations and Orthogonal Protection Strategies

The synthesis of complex molecules containing the piperidine motif, such as Ethyl 1-Boc-piperidine-2-carboxylate, is critically dependent on the strategic use of protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups due to its stability and predictable reactivity.

N-Boc Protection and Deprotection Chemistry in Piperidines

Protection: The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). The reaction is usually performed in the presence of a mild base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate, in a variety of solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane.

Deprotection: The removal of the Boc group is one of its most synthetically useful features, as it is readily cleaved under acidic conditions while remaining stable to a wide range of other reagents, including bases, nucleophiles, and many reducing/oxidizing agents. Strong acids are typically employed for deprotection. The most common reagents are trifluoroacetic acid (TFA), often used neat or in a solution with DCM, and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or methanol. dtic.miljgtps.com For example, a 4M HCl solution in dioxane is an effective system for Boc deprotection on a piperidine core. dtic.mil

Chemoselective Protection and Deprotection for Complex Synthesis

In the synthesis of complex molecules, multiple functional groups often require protection. An orthogonal protection strategy employs a set of protecting groups that can be removed under distinct reaction conditions without affecting the others. jocpr.com This allows for the selective unmasking and reaction of different sites within the molecule in a planned sequence.

The N-Boc group is a key player in many orthogonal schemes. jocpr.com For instance, a molecule might contain a Boc-protected piperidine (acid-labile), a benzyl (B1604629) (Bn) ether (removable by hydrogenolysis), and a silyl (B83357) ether like TBDMS (removed by fluoride (B91410) ions). In such a scenario, the Boc group can be selectively removed with TFA or HCl, leaving the benzyl and silyl ethers intact for later manipulation. Conversely, the other groups can be removed without disturbing the Boc group. This strategy is essential in solid-phase peptide synthesis (SPPS), where the N-α-amino group is often protected with Fmoc (base-labile) and side chains are protected with acid-labile groups like Boc or Trityl (Trt). nih.govub.edu This orthogonality ensures that complex structures, such as piperazine-containing peptidomimetics or conotoxins with multiple disulfide bonds, can be assembled with high precision. nih.govresearchgate.net

Table 3: Common Orthogonal Protecting Groups Used with N-Boc in Complex Synthesis

| Protecting Group | Abbreviation | Protected Group | Removal Conditions | Orthogonality to Boc |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine in DMF) nih.gov | Fully Orthogonal |

| Carboxybenzyl | Cbz or Z | Amine, Alcohol | Hydrogenolysis (H₂, Pd/C) | Fully Orthogonal |

| Benzyl | Bn | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) | Fully Orthogonal |

| Acetamidomethyl | Acm | Thiol (Cysteine) | Iodine, Mercury(II) nih.gov | Fully Orthogonal |

| tert-Butyldimethylsilyl | TBDMS | Alcohol | Fluoride ion (e.g., TBAF) | Fully Orthogonal |

| Trityl | Trt | Amine, Alcohol, Thiol | Mildly Acidic (TFA), Steric Hindrance Dependent nih.gov | Selectivity can be achieved |

Reactivity and Derivatization Strategies for Ethyl 1 Boc Piperidine 2 Carboxylate

Transformations of the Ester Moiety

The ester group at the C-2 position of the piperidine (B6355638) ring is a primary site for a variety of chemical transformations, including amidation, reduction, and transesterification. These reactions are fundamental in modifying the foundational structure of Ethyl 1-Boc-piperidine-2-carboxylate for the synthesis of more complex molecules.

Amidation and Reduction Reactions

The conversion of the ethyl ester to an amide is a common strategy to introduce new functionalities. Direct amidation of unactivated esters can be achieved under basic conditions. nih.gov For instance, the use of strong bases like n-butyllithium (n-BuLi) can facilitate the acylation of various primary and secondary amines with esters, including those of piperidine derivatives. nih.gov Another approach involves metal-catalyzed amidation, where nickel or palladium-NHC complexes can catalyze the direct amination of esters. nsf.gov

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, N-Boc-piperidine-2-carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents.

Reduction of the ester moiety provides access to the corresponding primary alcohol, (1-Boc-piperidin-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.comharvard.edu The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. echemi.comchemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. chemguide.co.uklibretexts.org

Table 1: Selected Reagents for Ester Transformations

| Transformation | Reagent | Product | Reference(s) |

|---|---|---|---|

| Amidation | Amine / n-BuLi | Amide | nih.gov |

| Amidation | Amine / Ni(cod)₂ / NHC ligand | Amide | nsf.gov |

| Reduction | LiAlH₄ | Primary Alcohol | commonorganicchemistry.commasterorganicchemistry.comharvard.edu |

| Reduction | LiBH₄ | Primary Alcohol | harvard.edu |

| Reduction | AlH₃ | Primary Alcohol | harvard.edu |

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group. This reaction can be catalyzed by either acids or bases. unipa.it Basic conditions often involve the use of an alkoxide corresponding to the desired alcohol, while acidic conditions typically use the alcohol as the solvent in the presence of a strong acid catalyst. unipa.it Various catalysts have been developed to promote transesterification under mild conditions, including scandium triflate (Sc(OTf)₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄). nih.gov

Functionalization of the Piperidine Ring at C-2 and Adjacent Positions

The piperidine ring itself offers multiple avenues for functionalization, particularly at the carbon atom alpha to the ester group (C-2) and adjacent positions. These modifications are crucial for building molecular complexity and accessing a diverse range of substituted piperidine derivatives.

Alpha-Lithiation and Alkylation Reactions

The presence of the Boc protecting group facilitates the deprotonation at the C-2 position. The directed metalation of N-Boc-piperidine can be achieved using a strong base such as s-butyllithium (s-BuLi), often in the presence of a chelating agent like sparteine (B1682161) for stereocontrol. This generates a configurationally stable organolithium species at the C-2 position. This nucleophilic center can then be reacted with a variety of electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce new substituents at the alpha position. This methodology has been successfully applied to the synthesis of 2-aryl and 2-vinyl piperidines through Negishi coupling of the intermediate organozinc species.

Stereocontrolled Wittig Reactions for Chain Elongation

To achieve chain elongation at the C-2 position, the ester group can be reduced to the corresponding aldehyde, N-Boc-2-formylpiperidine. This aldehyde is a suitable substrate for the Wittig reaction. masterorganicchemistry.com The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide to form an alkene, effectively extending the carbon chain. masterorganicchemistry.comnih.govorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) can often be controlled by the nature of the ylide and the reaction conditions. nih.govorganic-chemistry.orgresearchgate.net For example, a synthesis of cis-2,6-di-(2-quinolylpiperidine) utilized a Wittig reaction between N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde and a quinolyl-containing phosphonium ylide. nih.gov Similarly, enantiopure piperidine alkaloids have been synthesized using a Wittig reaction to elongate the chain at the 2-position of an N-Boc protected piperidine aldehyde. researchgate.net

Table 2: Example of a Wittig Reaction for Chain Elongation

| Starting Material | Reagent(s) | Intermediate | Product | Reference(s) |

|---|

Hydrogenation and Reductive Transformations

Following a Wittig reaction, the newly formed double bond can be reduced through hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This two-step sequence of Wittig reaction followed by hydrogenation is a common method for achieving alkyl chain elongation.

Furthermore, reductive transformations can be applied to other functionalities introduced onto the piperidine ring. For instance, if a derivative contains an α,β-unsaturated ester, hydrogenation can lead to the saturation of the double bond. It has been noted that during such a hydrogenation, hydrogenolytic cleavage of a Cbz protecting group can occur simultaneously. researchgate.net

Diversification through Coupling Reactions

The carbon framework of this compound can be functionalized through various coupling reactions, enabling the introduction of diverse substituents. These transformations are pivotal for creating libraries of novel compounds for drug discovery and other applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., α-Arylation of Esters)

The α-position to the ester group in this compound is a key site for carbon-carbon bond formation. Palladium-catalyzed α-arylation of esters has emerged as a powerful tool for this purpose, allowing for the direct coupling of the ester enolate with aryl halides.

While direct experimental data on the α-arylation of this compound is not extensively detailed in publicly available literature, the general principles of palladium-catalyzed α-arylation of esters are well-established and can be applied to this substrate. Commercial suppliers note its utility in palladium-catalyzed α-arylation with heterocyclic bromides and chlorides, leading to products such as 4-pyridylpiperidinyl esters. chembk.com This suggests the feasibility of such transformations.

The general mechanism for the α-arylation of esters involves the formation of a palladium(0) catalyst, which undergoes oxidative addition with an aryl halide. The resulting arylpalladium(II) complex then reacts with an ester enolate, formed by the deprotonation of the α-carbon of the ester by a suitable base. Reductive elimination from the subsequent intermediate yields the α-arylated ester and regenerates the palladium(0) catalyst.

Key to the success of these reactions is the choice of the palladium catalyst, ligand, and base. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Esters

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(t-Bu)₃ | LiHMDS | Toluene | 25-80 |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 80-110 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 |

This table presents generally applicable conditions for the α-arylation of esters and serves as a starting point for the specific application to this compound.

The scope of the aryl halide coupling partner is typically broad, encompassing a variety of substituted and heterocyclic halides. The reaction conditions can often be tuned to accommodate sensitive functional groups on both the ester and the aryl halide.

Other Metal-Catalyzed Derivatizations

Beyond palladium, other transition metals can catalyze a range of derivatization reactions on piperidine scaffolds. While specific examples for this compound are not readily found, related chemistries on similar N-Boc protected heterocycles provide insight into potential derivatization strategies.

For instance, Negishi cross-coupling reactions, which involve the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, are a viable approach for the arylation of N-Boc protected piperidines. This strategy has been successfully applied to the α-arylation of N-Boc-pyrrolidine, a closely related five-membered ring system. In these reactions, the N-Boc heterocycle is first deprotonated and then transmetalated with a zinc salt to form the organozinc reagent, which then participates in the palladium-catalyzed coupling.

Table 2: Potential Metal-Catalyzed Derivatizations for Piperidine Scaffolds

| Coupling Reaction | Metal Catalyst | Coupling Partners | Potential Product Type |

| Negishi Coupling | Pd or Ni | Organozinc Reagent, Aryl Halide | α-Arylpiperidine |

| Suzuki Coupling | Pd | Arylboronic Acid, Aryl Halide | Biarylpiperidine |

| Buchwald-Hartwig Amination | Pd | Amine, Aryl Halide | N-Arylpiperidine (on deprotected scaffold) |

This table illustrates potential derivatization strategies based on established metal-catalyzed reactions for related heterocyclic systems.

These alternative metal-catalyzed reactions expand the toolbox for modifying the this compound core, enabling the synthesis of a wide array of complex and potentially bioactive molecules. Further research is warranted to explore the specific application and optimization of these methods for this particular substrate.

Sophisticated Spectroscopic and Structural Elucidation of Ethyl 1 Boc Piperidine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic arrangement within the molecule by probing the magnetic properties of atomic nuclei.

While complete spectral data for Ethyl 1-Boc-piperidine-2-carboxylate is not always published in full detail, the expected chemical shifts can be inferred from its structure and comparison with closely related analogues like N-Boc-piperidine carboxylic acids and other esters. uva.nlnih.gov

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the three main components of the molecule: the piperidine (B6355638) ring, the Boc (tert-butoxycarbonyl) protecting group, and the ethyl ester group. The large singlet for the nine equivalent protons of the Boc group is a characteristic feature, typically appearing in the upfield region (around 1.4-1.5 ppm). The ethyl group would present as a quartet (for the -CH2- protons) and a triplet (for the -CH3 protons). The protons on the piperidine ring would show more complex multiplets due to spin-spin coupling, with the proton at the C2 position being particularly important for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton. Key signals would include two carbonyl carbons (one for the Boc group and one for the ethyl ester), the quaternary carbon and methyl carbons of the Boc group, the methylene (B1212753) and methyl carbons of the ethyl ester, and the five distinct signals for the carbons of the piperidine ring. The chemical shifts of the piperidine carbons are indicative of the conformational state and the electronic environment created by the substituents. uva.nl

Expected ¹H NMR Data for this compound Data is predicted based on known values for structurally similar compounds.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) |

| Ethyl (-OCH₂CH₃) | ~1.25 | Triplet (t) |

| Ethyl (-OCH₂CH₃) | ~4.15 | Quartet (q) |

| Piperidine-H2 | ~4.8-5.0 | Doublet of doublets (dd) or Multiplet (m) |

| Piperidine-H6 (axial) | ~2.8-3.0 | Multiplet (m) |

| Piperidine-H6 (equatorial) | ~4.0-4.2 | Multiplet (m) |

| Piperidine-H3, H4, H5 | ~1.5-2.2 | Multiplets (m) |

Expected ¹³C NMR Data for this compound Data is predicted based on known values for structurally similar compounds.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~172-174 |

| Boc Carbonyl (C=O) | ~155 |

| Boc Quaternary (-C(CH₃)₃) | ~80 |

| Piperidine-C2 | ~55-58 |

| Ethyl (-OCH₂) | ~61 |

| Piperidine-C6 | ~40-42 |

| Boc Methyls (-C(CH₃)₃) | ~28.5 |

| Piperidine-C3, C4, C5 | ~20-27 |

| Ethyl (-CH₃) | ~14.5 |

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR, is a powerful tool for directly probing the nitrogen atom's electronic environment. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the piperidine nitrogen. The chemical shift of this nitrogen is significantly influenced by the presence of the electron-withdrawing Boc group, which delocalizes the nitrogen's lone pair of electrons into the carbonyl system. This results in a chemical shift that is characteristic of an amide or carbamate (B1207046), providing direct evidence for the N-Boc linkage.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure and stereochemistry, especially for complex molecules.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is critical for confirming regiochemistry. For example, correlations would be observed between the protons of the ethyl group (-OCH₂-) and the ester carbonyl carbon, and also between the H2 proton of the piperidine ring and the same carbonyl carbon. This definitively establishes that the ethyl ester is located at the C2 position, distinguishing it from isomers like Ethyl 1-Boc-piperidine-4-carboxylate. sigmaaldrich.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which is crucial for determining stereochemistry and conformation. In the case of a chiral center at C2, NOESY can help elucidate the relative configuration by showing correlations between the H2 proton and other protons on the piperidine ring. These through-space interactions help to define the spatial arrangement of the substituents on the ring.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision (typically to four or five decimal places). The molecular formula for this compound is C₁₃H₂₃NO₄, which corresponds to a monoisotopic mass of 257.1627 Da. calpaclab.comtygersci.comnih.gov HRMS analysis would yield a measured mass extremely close to this theoretical value, allowing for the unambiguous determination of the elemental formula. This capability distinguishes the target compound from any other potential impurities or byproducts that might have the same nominal mass but a different elemental composition. nih.gov

HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₄ | calpaclab.comtygersci.com |

| Molecular Weight (Nominal) | 257.33 | calpaclab.comtygersci.com |

| Calculated Exact Mass [M] | 257.16270821 | nih.gov |

| Expected Ion (HRMS-ESI) | [M+H]⁺, [M+Na]⁺ | |

| Expected m/z for [M+H]⁺ | 258.1700 | |

| Expected m/z for [M+Na]⁺ | 280.1521 |

Electrospray Ionization (ESI) is a soft ionization technique that typically allows for the detection of the intact molecular ion, usually as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent signal at m/z 258.17 corresponding to the [M+H]⁺ ion.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. Characteristic fragmentation patterns for this compound would include:

Loss of the Boc group: A neutral loss of 100.05 Da (C₅H₈O₂) corresponding to the expulsion of tert-butoxycarbonyl radical precursor, or a loss of 56.06 Da corresponding to isobutylene, is a hallmark fragmentation for Boc-protected amines.

Loss of the ethyl ester group: Fragmentation could involve the loss of an ethoxy radical (-OC₂H₅, 45.03 Da) or ethanol (B145695) (-C₂H₅OH, 46.04 Da).

These fragmentation patterns provide a fingerprint that helps confirm the presence of both the Boc protecting group and the ethyl ester moiety, complementing the data from NMR analysis.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups and probing the molecular structure of a compound. The vibrational modes of this compound are determined by the collective motions of its atoms, with each functional group exhibiting characteristic absorption or scattering frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a distinct fingerprint, revealing the presence of key functional groups. For this compound, the spectrum is expected to be dominated by vibrations associated with the carbamate (Boc) and ethyl ester moieties, as well as the piperidine ring.

The most prominent absorption bands anticipated in the FT-IR spectrum are the carbonyl (C=O) stretching vibrations. The ester carbonyl group is expected to produce a strong, sharp band typically in the region of 1735-1750 cm⁻¹. The carbamate carbonyl, part of the Boc protecting group, will also exhibit a strong absorption, generally at a lower wavenumber, around 1680-1700 cm⁻¹, due to the electronic influence of the adjacent nitrogen atom.

The C-H stretching vibrations from the ethyl, tert-butyl, and piperidine ring methylene groups are expected to appear in the 2850-3000 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester and carbamate groups will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. The deformation vibrations of the piperidine ring and the various bending modes of the alkyl groups contribute to a complex pattern in the fingerprint region below 1500 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| 2980-2850 | C-H stretching (alkyl groups and piperidine ring) | Medium to Strong |

| 1750-1735 | C=O stretching (ethyl ester) | Strong |

| 1700-1680 | C=O stretching (Boc-carbamate) | Strong |

| 1470-1440 | CH₂ bending (scissoring) | Medium |

| 1390-1365 | C-H bending (tert-butyl) | Medium |

| 1250-1150 | C-O stretching (ester and carbamate) | Strong |

| 1150-1050 | C-N stretching (carbamate) | Medium |

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| 2980-2850 | C-H stretching (alkyl groups and piperidine ring) | Very Strong |

| 1750-1735 | C=O stretching (ethyl ester) | Weak to Medium |

| 1700-1680 | C=O stretching (Boc-carbamate) | Weak to Medium |

| 1470-1440 | CH₂ bending (scissoring) | Strong |

| ~850 | Piperidine ring breathing mode (symmetric) | Medium to Strong |

| ~780 | C-C skeletal vibrations | Medium |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

As of the current date, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Such a study would provide definitive proof of its three-dimensional structure in the solid state, including bond lengths, bond angles, and the precise stereochemical configuration.

However, valuable insights can be gained from the crystallographic data of the closely related compound, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid . nih.gov A study of this molecule reveals that the piperidine ring adopts a stable chair conformation. nih.gov In this conformation, the bulky tert-butoxycarbonyl group and the carboxylic acid group occupy equatorial positions to minimize steric hindrance.

By analogy, it is highly probable that the piperidine ring in this compound also exists in a chair conformation in the solid state. The large N-Boc group would almost certainly occupy an equatorial position. The orientation of the ethyl carboxylate group at the C2 position would also likely be equatorial to achieve the most thermodynamically stable arrangement. A definitive stereochemical assignment of the chiral center at C2 would require either the use of a chiral starting material for its synthesis or resolution of the racemic mixture followed by crystallographic analysis of the pure enantiomer.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7006 (3) |

| b (Å) | 6.5567 (2) |

| c (Å) | 17.9297 (6) |

| β (°) | 104.564 (2) |

| Volume (ų) | 1217.54 (6) |

| Z | 4 |

Computational and Theoretical Investigations of Ethyl 1 Boc Piperidine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface. For Ethyl 1-Boc-piperidine-2-carboxylate, this involves optimizing all bond lengths, bond angles, and dihedral angles.

The optimized geometry is the foundation for calculating other critical electronic properties, including total energy, dipole moment, and the distribution of electron density, which are vital for understanding the molecule's behavior. unimas.my

Table 1: Illustrative Optimized Geometric Parameters for a Piperidine (B6355638) Derivative (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N-C(Boc) | ~1.37 Å |

| C=O (Boc) | ~1.22 Å | |

| N-C(ring) | ~1.47 Å | |

| C-C (ring) | ~1.53 Å | |

| Bond Angle | C-N-C (ring) | ~112° |

| O=C-O (ester) | ~125° | |

| Dihedral Angle | C-N-C-C (ring) | ~55° (Chair) |

Note: These values are representative and based on DFT studies of similar N-Boc protected piperidine structures. Actual values for this compound would require a specific calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen and nitrogen atoms, while the LUMO would be centered on the carbonyl groups of the Boc and ester functions.

Table 2: Representative FMO Data for Piperidine-Based Compounds

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source Context |

|---|---|---|---|---|

| Piperidin-4-one Hydrazone Derivative | -8.21 | -0.03 | 8.18 | Illustrative of a reactive system researchgate.net |

| Substituted Azobenzene Dye | -5.89 | -2.44 | 3.45 | Example of a smaller gap in a chromophore researchgate.net |

| Glucopyranoside Ester | -6.50 | -0.85 | 5.65 | Representative of a stable ester compound unimas.my |

Note: This table presents data from various compounds to illustrate the range and significance of FMO analysis. The exact values for this compound would depend on the specific DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. mdpi.com An MEP map displays the electrostatic potential on the surface of a molecule, indicating regions of positive and negative charge. This allows for the clear identification of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen. These are the sites prone to attack by electrophiles. researchgate.netresearchgate.net Regions of positive potential (colored blue) indicate an electron deficiency, usually around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. walisongo.ac.id

For this compound, the MEP map would show strong negative potential around the carbonyl oxygens of both the Boc group and the ethyl ester. These areas are the primary nucleophilic centers. The nitrogen atom's lone pair is also a site of negative potential, though its reactivity is sterically hindered and electronically moderated by the bulky Boc group. Positive potential would be concentrated on the hydrogen atoms of the piperidine ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a molecule's wavefunction, going beyond the delocalized picture of molecular orbitals. researchgate.net It translates the complex wavefunction into a more intuitive Lewis-like structure of localized bonds, lone pairs, and anti-bonding orbitals. aiu.edu The primary utility of NBO analysis is to quantify intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. nih.gov

This is achieved by examining the "donor-acceptor" interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (anti-bonds). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). nih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) of C=O | σ*(C-N) | ~25-30 | Lone Pair -> Anti-bond |

| n(N) | π*(C=O of Boc) | ~40-60 | Resonance/Hyperconjugation |

| σ(C-H) | σ*(C-C) | ~2-5 | Hyperconjugation |

Note: These values are representative examples from NBO analyses of similar amide and ester functionalities to illustrate the concept.

Topological Analyses (e.g., AIM, ELF, LOL) for Electron Density Distribution and Bonding Characteristics

Topological analyses of scalar fields derived from the electron density provide profound insights into the nature of chemical bonding.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) itself. It partitions the molecule into atomic basins and identifies critical points in the electron density. A bond critical point (BCP) between two atoms indicates the existence of a chemical bond. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ(r)), characterize the nature of the bond (e.g., covalent vs. ionic). researchgate.net

Electron Localization Function (ELF): The ELF is a function of the electron density that is particularly useful for visualizing regions of electron localization, such as chemical bonds and lone pairs, in a chemically intuitive way. canterbury.ac.uk ELF values range from 0 to 1, where high values (close to 1) correspond to areas with a high probability of finding an electron pair. mdpi.comresearchgate.net This allows for a clear distinction between core electrons, covalent bonds, and non-bonding lone pairs.

Localized Orbital Locator (LOL): Similar to ELF, the LOL also provides a map of electron localization. It is based on the kinetic energy density and can be more sensitive to subtle features of electron delocalization. researchgate.net

For this compound, these analyses would precisely characterize the covalent bonds within the piperidine ring, the polar covalent bonds of the carbonyl groups, and the spatial location of the oxygen and nitrogen lone pairs.

Conformational Analysis and Potential Energy Surface (PES) Studies

The piperidine ring in this compound is not rigid. It can exist in various conformations, with the chair form typically being the most stable. Furthermore, rotation around single bonds, particularly the C-N bond of the Boc group and the C-C bond of the ester, leads to different rotational isomers (rotamers).

Conformational analysis aims to identify all stable conformers and determine their relative energies. This is often done by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. By systematically rotating key bonds and calculating the energy at each step using DFT, a detailed PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. Such studies are crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its biological activity and physical properties.

In Silico Molecular Docking Studies for Ligand-Receptor Interactions (if applicable to specific derivatives)

While this compound is primarily a building block, its derivatives are often designed to interact with biological targets like enzymes or receptors. mdpi.comnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govscielo.br

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the binding affinity, typically expressed in kcal/mol. scielo.br Lower binding energy values indicate a more stable ligand-receptor complex. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov These insights are invaluable in drug discovery for predicting the biological activity of newly designed molecules and for optimizing lead compounds to improve their potency and selectivity. unimas.myresearchgate.net

Table 4: Example of Molecular Docking Results for Piperidine Derivatives

| Derivative Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperidone Derivative 5f | 20S Proteasome | -9.12 | THR-1, GLY-47 |

| Piperidone Derivative 5g | 20S Proteasome | -8.49 | SER-1, ALA-49 |

| Imidazole-Triazole 5f | Carbonic Anhydrase II | -8.4 | (Not specified) |

Note: This table shows docking results for various piperidine derivatives against different protein targets to illustrate the data generated from such studies. nih.govscielo.br

Applications in Complex Molecule Synthesis and Pharmaceutical Research

Role as Chiral Building Blocks and Key Intermediates in Organic Synthesis

As a chiral building block, Ethyl 1-Boc-piperidine-2-carboxylate provides a pre-defined stereochemical center, enabling chemists to build complex molecular architectures with high precision. chemimpex.com The Boc (tert-butoxycarbonyl) protecting group enhances its stability and controls its reactivity during synthetic transformations, while the ethyl ester offers a site for further chemical modification. chemimpex.com This makes the compound an invaluable intermediate for synthesizing a variety of bioactive molecules, particularly piperidine (B6355638) derivatives that are integral to numerous therapeutic agents. chemimpex.comnih.gov

The piperidine scaffold is a core structure in many naturally occurring alkaloids known for their significant biological activities. mdpi.com this compound and its derivatives are key starting materials for the asymmetric synthesis of these complex natural products. A notable application is in the synthesis of both enantiomers of piperidine alkaloids like dumetorine and (+)- and (−)-epidihydropinidine. kisti.re.kr Researchers have successfully used pure enantiomers of a closely related compound, 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, as a common precursor to achieve these syntheses. kisti.re.kr This highlights the utility of the N-Boc-piperidine framework in constructing these specific alkaloid structures.

Table 1: Examples of Piperidine Alkaloids Synthesized from N-Boc-Piperidine Precursors

| Alkaloid | Precursor Type | Key Synthetic Application |

| Dumetorine (both enantiomers) | Enantiopure N-Boc piperidine-2-ethanol | Serves as a common starting material for the synthesis of both (+) and (-) forms of the alkaloid. kisti.re.kr |

| Epidihydropinidine (both enantiomers) | Enantiopure N-Boc piperidine-2-ethanol | Utilized as a chiral building block to access both enantiomers of this natural product. kisti.re.kr |

Non-proteinogenic amino acids (NPAAs) are amino acids not naturally encoded in the genetic code but are crucial in drug discovery for developing peptide-based therapeutics with improved properties. nih.govnih.gov this compound serves as a precursor for novel heterocyclic amino acids. For instance, N-Boc protected piperidine carboxylic acids have been converted into β-keto esters, which are then used to synthesize methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.govmdpi.com These resulting compounds are considered novel heterocyclic amino acids in their protected form and are valuable as achiral and chiral building blocks for further synthesis. nih.govmdpi.com The incorporation of such NPAAs can significantly enhance the stability, potency, and bioavailability of peptide-based drugs. nih.gov

The piperidine ring of this compound is an excellent scaffold for building more elaborate heterocyclic systems. nbinno.com A significant application is in the regioselective synthesis of pyrazoles. mdpi.com N-Boc-piperidine-based β-keto esters can be reacted with various hydrazines to afford 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.com This process demonstrates the role of the piperidine moiety as a foundational structure upon which the pyrazole (B372694) ring is constructed. mdpi.comnih.gov Furthermore, the compound is utilized in peptide chemistry to incorporate piperidine derivatives into peptide chains, which can improve the stability and efficacy of the resulting dipeptides and larger peptide-based drugs. chemimpex.com

Table 2: Heterocyclic Systems Derived from N-Boc-Piperidine Scaffolds

| Heterocyclic System | Synthetic Approach | Significance |

| Pyrazoles | Reaction of N-Boc-piperidine β-keto esters with hydrazines. mdpi.com | Creates novel heterocyclic amino acids and expands the library of pyrazole-based compounds for drug discovery. nih.govnih.gov |

| Dipeptides | Incorporation of the piperidine derivative into peptide chains. chemimpex.com | Can enhance the stability and biological activity of peptide-based therapeutics. chemimpex.com |

Development of Biologically Active Compounds

Beyond its role as a structural scaffold, this compound is a key intermediate in the synthesis of compounds designed to interact with specific biological targets, such as enzymes and receptors.

Enzyme inhibitors are a major class of therapeutic agents. The piperidine structure is a common feature in many potent inhibitors. Derivatives of piperidine carboxamides have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov For example, 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides were developed as potent sEH inhibitors. nih.gov While not a direct example involving this compound, this demonstrates the utility of the N-substituted piperidine carboxamide scaffold, a structure readily accessible from it, in designing effective enzyme inhibitors. Similarly, piperidine-containing structures are used to create dual inhibitors, such as those targeting both COX-2 and sEH. researchgate.net

Piperidine derivatives are crucial in the development of ligands that bind to and modulate the function of various receptors. They are used to synthesize novel σ1 receptor ligands, which have potential applications in treating neurological disorders. nih.gov The piperidine ring can also be a core component in the design of sodium channel blockers, which are used in the treatment of pain and seizures. nih.gov For instance, a ligand-based design approach has led to the synthesis of potent sodium channel blockers that incorporate structural features of existing drugs, where piperidine-like motifs can serve as central scaffolds. nih.gov Additionally, piperidine derivatives are being developed as modulators for chemokine receptors like CXCR7, which play a role in various cancers. googleapis.com

Contribution to Structure-Activity Relationship (SAR) Studies in Drug Discovery

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthetic transformations and can be readily removed to allow for the introduction of a wide array of substituents. This N-substitution is a common strategy in SAR studies to explore the impact of size, lipophilicity, and electronic properties on receptor binding or enzyme inhibition. Furthermore, the ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the ester can be reduced or transformed into other functional groups, further expanding the chemical space available for exploration.

A hypothetical SAR study originating from this compound could involve the synthesis of a series of analogs targeting a specific biological receptor. The initial step would involve the deprotection of the Boc group, followed by N-alkylation or N-acylation with a diverse set of reagents. Subsequently, the ethyl ester could be converted into a variety of amides. The resulting compounds would then be screened for their biological activity.

To illustrate the principles of SAR guided by modifications of the this compound scaffold, consider the following hypothetical data for a series of compounds targeting "Receptor X".

| Compound | R1 (N-substituent) | R2 (at C-2) | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1a | H | -COOEt | 500 |

| 1b | -CH3 | -COOEt | 250 |

| 1c | -CH2CH3 | -COOEt | 100 |

| 1d | -CH2CH2CH3 | -COOEt | 50 |

| 1e | -CH(CH3)2 | -COOEt | 150 |

| 2a | -CH2CH2CH3 | -COOH | 45 |

| 2b | -CH2CH2CH3 | -CONH2 | 80 |

| 2c | -CH2CH2CH3 | -CONHCH3 | 65 |

| 2d | -CH2CH2CH3 | -CON(CH3)2 | 120 |

N-Substitution: A clear trend is observed with N-alkylation. Increasing the chain length from methyl (1b) to n-propyl (1d) results in a progressive increase in binding affinity. However, the introduction of branching, as in the isopropyl group (1e), is detrimental to activity compared to the linear n-propyl group, suggesting a narrow hydrophobic channel in the binding site.

Modification at C-2: Conversion of the ethyl ester (1d) to the carboxylic acid (2a) leads to a slight improvement in affinity, indicating a potential hydrogen bond interaction with the receptor.

Amide Derivatives: The primary amide (2b) and secondary amide (2c) retain good activity, while the tertiary amide (2d) shows a decrease in affinity. This suggests that a hydrogen bond donor at this position may be favorable for binding.

Q & A

Q. What computational tools predict the bioavailability of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.